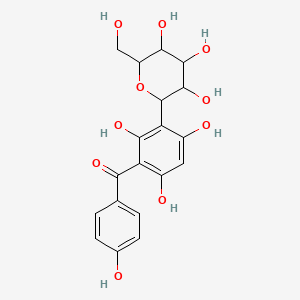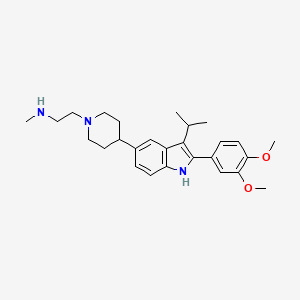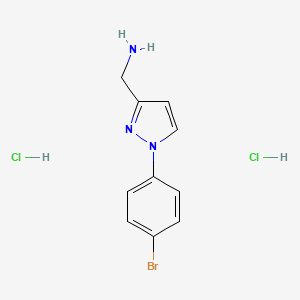
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
Overview
Description
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H5ClN4O2 and its molecular weight is 212.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Activity
- Synthesis Process : The synthesis of 1,3,4-oxadiazoles, including those derived from chloropyridine acids, involves esterification with methanol and subsequent reactions leading to the formation of oxadiazoles (Holla et al., 2004). Another study describes a similar synthesis process for 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups (Mohan et al., 2004).
- Insecticidal Applications : These oxadiazoles exhibit insecticidal activities, as demonstrated in studies on crop pests (Holla et al., 2004); (Mohan et al., 2004).
Antimicrobial and Anticancer Agents
- Synthesis of Antimicrobial Agents : 1,3,4-Oxadiazoles, when synthesized with compounds like carprofen, display significant antimicrobial activity against strains like E. coli and C. albicans (Bordei (Telehoiu) et al., 2020). Another study focusing on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines also highlights their antimicrobial potential (Katariya et al., 2021).
- Anticancer Applications : Compounds like 1,3,4-oxadiazole derivatives have been studied for their anticancer activities against various cancer cell lines, demonstrating potential in cancer research (Katariya et al., 2021); (G et al., 2021).
Antiviral and Antifungal Applications
- Antiviral Activity : Synthesized thiadiazole sulfonamides show some anti-tobacco mosaic virus activity (Chen et al., 2010).
- Antifungal Activity : Several synthesized compounds, including oxadiazoles, have shown promising antifungal properties (Bordei (Telehoiu) et al., 2020); (G et al., 2021).
Other Applications
- In Silico Studies for Drug Properties : Research involving in silico approaches has been conducted to predict the drug-likeness properties of 1,3,4-oxadiazole compounds (Pandya et al., 2019).
- Corrosion Inhibition : Studies show the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting corrosion in mild steel, indicating their potential use in materials science (Ammal et al., 2018).
properties
IUPAC Name |
[5-(6-chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-5-2-1-4(9-10-5)7-12-11-6(3-13)14-7/h1-2,13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVLXQYWNOYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NN=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)

![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)



![(~{E})-2-(1,3-benzoxazol-2-yl)-3-[4-[2-hydroxyethyl(methyl)amino]phenyl]prop-2-enenitrile](/img/structure/B8236794.png)

![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)

![Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate](/img/structure/B8236849.png)
